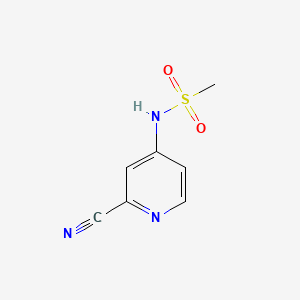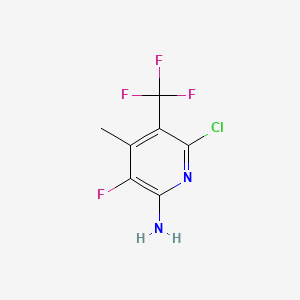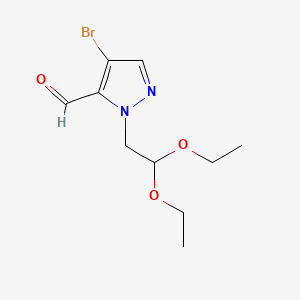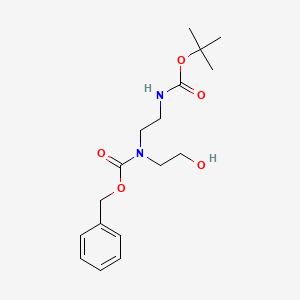
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (boc) group, and a hydroxyethyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate to form the benzyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to form a primary amine.
Substitution: The boc group can be removed under acidic conditions, and the resulting amine can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate primarily involves its role as a protecting group. The boc group protects the amino group from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions. The benzyl group can also be removed through catalytic hydrogenation, providing versatility in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the boc and hydroxyethyl groups.
tert-Butyl carbamate: Contains the boc group but lacks the benzyl and hydroxyethyl groups.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is unique due to the presence of both the boc and benzyl groups, providing dual protection for the amino group. The hydroxyethyl group adds further versatility, allowing for additional functionalization and reactions.
Eigenschaften
Molekularformel |
C17H26N2O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
benzyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-15(21)18-9-10-19(11-12-20)16(22)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
RAZWACBGRDTKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


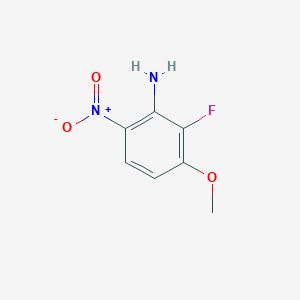
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
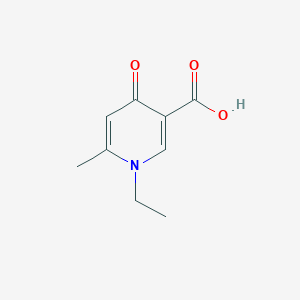
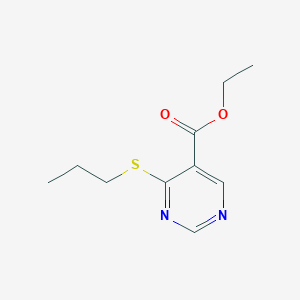
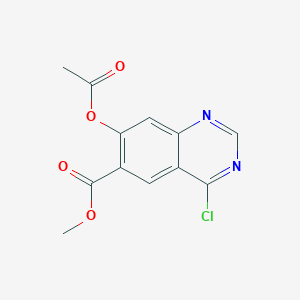
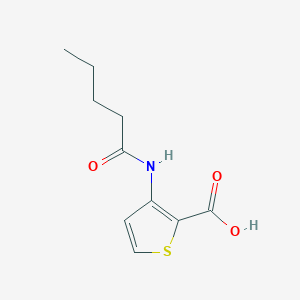
![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
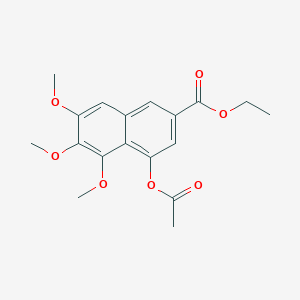
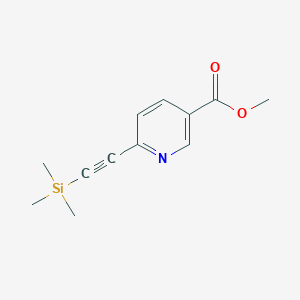
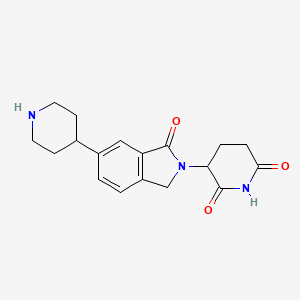
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
